Demissidine
CAS No.: 474-08-8
Cat. No.: VC21339161
Molecular Formula: C27H45NO
Molecular Weight: 399.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 474-08-8 |
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Molecular Formula | C27H45NO |
Molecular Weight | 399.7 g/mol |
IUPAC Name | 10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol |
Standard InChI | InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3 |
Standard InChI Key | JALVTHFTYRPDMB-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C |
SMILES | CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C |
Canonical SMILES | CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C |
Melting Point | 219 - 220 °C |
Chemical Structure and Properties
Demissidine is characterized by its chemical formula C₂₇H₄₅NO and is distinguished by its nitrogen-containing heterocyclic structure, which is typical of many alkaloids . The molecular weight of demissidine is approximately 399.35 daltons, contributing to its pharmacological properties and biochemical interactions .
The compound's IUPAC name is (3β,5α)-Solanidan-3-ol, though it is also known by several synonyms including:
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(22R,25S)-5alpha-Solanidan-3beta-ol
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(22S,25S)-5-alpha-Solanidan-3-beta-ol
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(3-beta,5-alpha)-Solanidan-3-ol
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Dihydrosolanidine
From a structural perspective, demissidine contains a complex steroid backbone with a characteristic nitrogen-containing indolizidine ring system. The InChI key for demissidine is JALVTHFTYRPDMB-HRRTYWNUSA-N, providing a unique identifier for this chemical entity in databases and research literature . Its solubility can vary depending on the solvent, which affects its extraction and purification processes.
Chemical Properties of Demissidine
Property | Value | Reference |
---|---|---|
Chemical Formula | C₂₇H₄₅NO | |
Molecular Weight | 399.35 daltons | |
CAS Number | 474-08-8 | |
IUPAC Name | (3β,5α)-Solanidan-3-ol | |
InChI Key | JALVTHFTYRPDMB-HRRTYWNUSA-N |
Natural Sources and Occurrence
Demissidine is primarily derived from plant sources belonging to the Solanaceae family, with potato (Solanum tuberosum) being a significant natural reservoir . The compound occurs naturally in potato peels and can be extracted from this agricultural by-product, potentially adding value to waste materials from potato processing industries .
The concentration of demissidine varies depending on the potato variety, growing conditions, and the specific plant tissues. Research indicates that potato peels contain measurable amounts of demissidine, though typically at lower concentrations than other steroidal alkaloids such as solanidine . The compound exists in plants primarily as glycosides, which are sugar-bound forms that can be hydrolyzed to release the free alkaloid.
Environmental factors, including stress conditions during plant growth, can influence the biosynthesis and accumulation of steroidal alkaloids including demissidine in potato tissues. This natural variation presents both challenges and opportunities for researchers seeking to obtain this compound for further study.
Extraction and Synthesis Methods
Extraction from Natural Sources
The extraction of demissidine from potato peels has been studied using various methodologies. Research indicates that pressurized liquid extraction provides significantly higher yields compared to conventional solid/liquid extraction methods . The optimization of extraction parameters, including temperature and solvent composition, plays a crucial role in maximizing the recovery of demissidine from plant materials.
According to research findings, the extraction of demissidine from potato peels yields the following results under optimized conditions:
Extraction Method | Conditions | Demissidine Yield (µg/g DW) | Reference |
---|---|---|---|
Pressurized Liquid Extraction | 80°C, 89% MeOH | 75.0 ± 2.56 | |
Conventional Solid/Liquid Extraction | Standard conditions | 36.0 ± 5.46 |
These results demonstrate the superiority of pressurized liquid extraction for obtaining demissidine from potato peels, with yields approximately twice those of conventional extraction methods .
Chemical Synthesis
The synthesis of demissidine and its analogues has been explored using tigogenin as a starting material via imine intermediates . One approach involves the reduction of spiroimine to form 26-hydroxy-dihydropyrrole derivatives, followed by mesylation. Depending on the reaction conditions, this process can lead to the formation of either 25-epidemissidinium salt or 23-sulfone .
The synthetic pathway described in the literature involves:
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Obtaining compound 3 from tigogenin by RuO₄ oxidation to 5,6-dihydrokryptogenin
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Subsequent amination with aluminum amide generated in situ from DIBAlH and ammonium chloride
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Mild reduction of spiroimine to a 26-hydroxy-dihydropyrrole derivative
This synthetic approach provides a more efficient method for obtaining demissidine and related structures compared to earlier strategies, potentially facilitating further research on these compounds.
Biological Activities and Pharmacological Properties
Demissidine exhibits various biological activities that contribute to its pharmacological potential. As a steroidal alkaloid, it shares properties with both steroids and alkaloids, creating a unique biochemical profile .
Research suggests that demissidine may possess anti-inflammatory or analgesic properties, though the mechanisms underlying these effects require further investigation . The compound's nitrogen-containing heterocyclic structure contributes to its pharmacological activity and influences its interactions with biological targets.
Perhaps the most promising biological activity of demissidine is its potential inhibitory effect on enzymes implicated in Alzheimer's disease pathology. Recent studies have identified demissidine as a potent inhibitor of both β- and γ-secretase enzymes, which play crucial roles in the formation of amyloid-β plaques characteristic of Alzheimer's disease .
Compound | Binding Energy (kcal/mol) | Reference |
---|---|---|
Demissidine | -10.2 | |
Solasodine | -10.4 | |
Tomatidine | -11.1 | |
Solanidine | -10.2 | |
Co-crystallized Ligand | -9.3 | |
Galantamine (control drug) | -7.2 |
These values indicate that demissidine and related steroidal alkaloids bind more strongly to γ-secretase than established compounds, suggesting superior inhibitory potential .
Pharmacokinetic Properties
For a compound to be effective as a drug candidate, particularly for neurological disorders, favorable pharmacokinetic properties are essential. In silico evaluation of demissidine's pharmacokinetic profile revealed promising characteristics, including high gastrointestinal absorption and the ability to cross the blood-brain barrier .
These properties are particularly significant for potential Alzheimer's disease treatments, as they suggest that demissidine could effectively reach the central nervous system after oral administration. The compound's ability to cross the blood-brain barrier is critical for targeting the neurological processes involved in Alzheimer's disease pathology .
Research Findings and Current Studies
Recent research has significantly expanded our understanding of demissidine's potential applications. In the context of Alzheimer's disease research, computational studies have evaluated the compound's interaction with key enzymes involved in disease progression .
A comprehensive study published in 2025 employed molecular docking, pharmacokinetic evaluation, and molecular dynamics simulations to assess demissidine's potential as a dual inhibitor of β- and γ-secretase enzymes . The results indicated that demissidine forms stable complexes with these enzymes, suggesting sustained inhibitory activity under physiological conditions.
The extraction of demissidine from potato peels has also been optimized, with studies demonstrating that pressurized liquid extraction using methanol at elevated temperatures (approximately 80°C) provides optimal yields . This research contributes to more efficient methods for obtaining demissidine for further study and potential applications.
Another area of research involves the synthesis of demissidine analogues, with studies exploring more efficient synthetic pathways and the relationship between structural modifications and biological activity . These structure-activity relationship studies are crucial for developing optimized derivatives with enhanced therapeutic properties.
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